molecular formula C5H9NO3 B13776223 2,6,7-Trioxabicyclo[2.2.2]octan-4-amine CAS No. 80318-71-4

2,6,7-Trioxabicyclo[2.2.2]octan-4-amine

Katalognummer: B13776223
CAS-Nummer: 80318-71-4
Molekulargewicht: 131.13 g/mol
InChI-Schlüssel: ATCXLDISUYBETR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6,7-Trioxabicyclo[2.2.2]octan-4-amine is a chemical compound with the molecular formula C5H9NO3 and a molecular weight of 131.13 g/mol . It is characterized by a bicyclic structure containing three oxygen atoms and an amine group, making it a unique and interesting compound for various scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,7-Trioxabicyclo[2.2.2]octan-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of glycerol with glyoxylic acid to form the bicyclic lactone, which is then aminated to introduce the amine group . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade equipment, continuous flow reactors, and automated control systems to maintain consistent reaction conditions and product quality .

Analyse Chemischer Reaktionen

Types of Reactions

2,6,7-Trioxabicyclo[2.2.2]octan-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amine derivatives .

Wissenschaftliche Forschungsanwendungen

2,6,7-Trioxabicyclo[2.2.2]octan-4-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,6,7-Trioxabicyclo[2.2.2]octan-4-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The bicyclic structure provides rigidity and stability, which can affect the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine: Similar structure but with a methyl group.

    2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-ylmethanol: Contains a phosphorus atom instead of nitrogen.

    3,5,8-Trioxabicyclo[2.2.2]octane: Lacks the amine group.

Uniqueness

2,6,7-Trioxabicyclo[2.2.2]octan-4-amine is unique due to its combination of a bicyclic structure with three oxygen atoms and an amine group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Eigenschaften

CAS-Nummer

80318-71-4

Molekularformel

C5H9NO3

Molekulargewicht

131.13 g/mol

IUPAC-Name

2,6,7-trioxabicyclo[2.2.2]octan-4-amine

InChI

InChI=1S/C5H9NO3/c6-5-1-7-4(8-2-5)9-3-5/h4H,1-3,6H2

InChI-Schlüssel

ATCXLDISUYBETR-UHFFFAOYSA-N

Kanonische SMILES

C1C2(COC(O1)OC2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.